
Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl-: is an organosilicon compound with the molecular formula C12H21NSi. It is characterized by the presence of a silicon-nitrogen bond, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrosilylation Reaction: One common method for synthesizing Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- involves the hydrosilylation of an appropriate alkene with a silane precursor.
Amination Reaction: Another method involves the amination of a chlorosilane precursor with diethylamine.
Industrial Production Methods: Industrial production of Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- often involves large-scale hydrosilylation processes using specialized reactors and catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- can undergo oxidation reactions to form silanol derivatives.
Substitution: The compound can participate in substitution reactions where the silicon-nitrogen bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Substitution: Chlorine, bromine, presence of a base like triethylamine.
Major Products:
Oxidation: Silanol derivatives.
Substitution: Halogenated silanes.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Bioconjugation: The compound is employed in bioconjugation techniques to modify biomolecules for imaging and therapeutic applications.
Medicine:
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- exerts its effects primarily through interactions with silicon-based molecular targets. In catalysis, it acts as a ligand, coordinating with transition metals to form active catalytic complexes. In bioconjugation, it forms stable covalent bonds with biomolecules, facilitating their modification and functionalization .
Comparación Con Compuestos Similares
- Silanamine, 1-chloro-N,N-diethyl-1-methyl-1-phenyl-
- Silanamine, 1,1,1-trimethyl-N,N-diphenyl-
- Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl-
Uniqueness: Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- is unique due to its specific combination of diethyl and phenyl groups attached to the silicon atom. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in specialized applications like catalysis and bioconjugation .
Propiedades
Número CAS |
26210-60-6 |
|---|---|
Fórmula molecular |
C12H21NSi |
Peso molecular |
207.39 g/mol |
Nombre IUPAC |
N-[dimethyl(phenyl)silyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H21NSi/c1-5-13(6-2)14(3,4)12-10-8-7-9-11-12/h7-11H,5-6H2,1-4H3 |
Clave InChI |
IOTFVZVUTVVOER-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


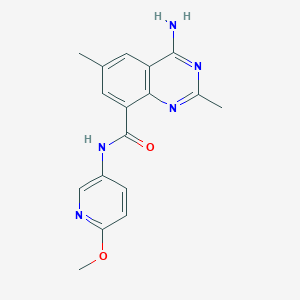
![4,7-dioxo-N-phenyl-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14090655.png)
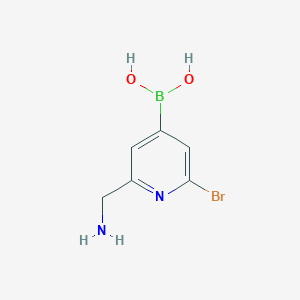
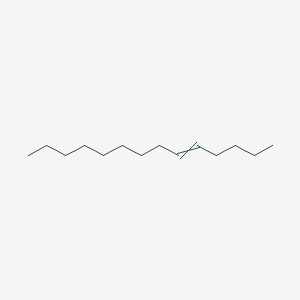
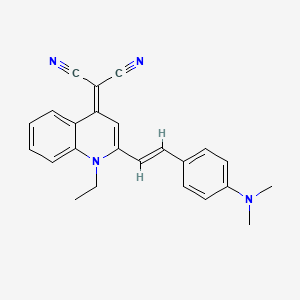
![9-(3,5-dimethylphenyl)-3-(4-fluorobenzyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14090669.png)
![7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090673.png)
![1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14090675.png)
![4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-beta-D-Glucopyranoside](/img/structure/B14090685.png)
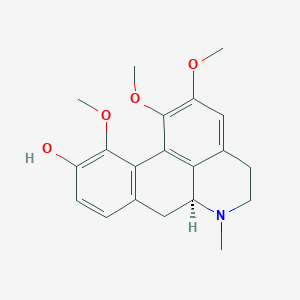
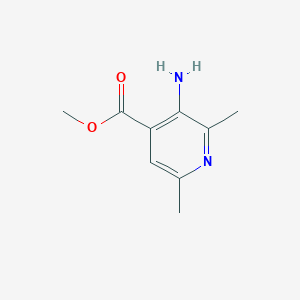
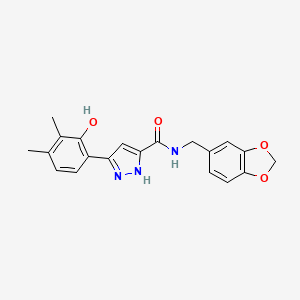

![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B14090744.png)
